molecular formula C12H14O3 B8290002 Ethyl 3-methoxy-3-phenylprop-2-enoate CAS No. 7759-03-7

Ethyl 3-methoxy-3-phenylprop-2-enoate

Cat. No.: B8290002
CAS No.: 7759-03-7
M. Wt: 206.24 g/mol
InChI Key: ROFWCAULVGPCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a methoxy (-OCH₃) and a phenyl (C₆H₅) group substituted at the β-position of the propenoate backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its reactivity and applications can be inferred from structurally analogous esters. Such compounds are typically employed as intermediates in organic synthesis, particularly in cyclization reactions or Michael additions, due to the electron-deficient α,β-unsaturated system . The methoxy group may act as an electron-donating substituent, modulating the electrophilicity of the α-carbon compared to derivatives with electron-withdrawing groups (e.g., cyano or trifluoromethoxy).

Properties

CAS No.

7759-03-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-methoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-11(14-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

ROFWCAULVGPCLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, spectral, and functional differences between Ethyl 3-methoxy-3-phenylprop-2-enoate and related compounds identified in the evidence:

Compound Name Molecular Formula Substituents Key Spectral Data Functional Insights
This compound (Target) C₁₂H₁₄O₃ -OCH₃, -C₆H₅ at β-position Not explicitly reported; expected IR: ν(C=O) ~1715 cm⁻¹; ¹H-NMR: δ ~6.5–7.5 (aromatic) Likely less electrophilic α-carbon due to methoxy’s electron-donating nature.
Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate (3b) C₁₃H₁₃NO₃ -CN, -C₆H₄OCH₃ at α/β positions FT-IR: ν(C≡N) 1718 cm⁻¹; ¹H-NMR: δ 8.17 (=CH), 8.01–7.01 (aromatic) Cyano group enhances electrophilicity, favoring nucleophilic attacks at α-carbon.
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate C₁₃H₁₀F₃NO₃ -CN, -C₆H₄OCF₃ at β-position Not reported; predicted IR: ν(C≡N) ~2220 cm⁻¹, ν(CF₃) ~1150–1250 cm⁻¹ Trifluoromethoxy group (-OCF₃) strongly electron-withdrawing, increasing reactivity.
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate C₁₈H₁₈N₂O₃ -Ph, -N=NPh at α/β positions InChIKey: BCLGPYBIWLXWAG-REAJMKINSA-N Phenylhydrazono group enables tautomerism and participation in heterocycle formation.

Key Observations:

Substituent Effects on Reactivity: The cyano group in compounds like 3b and significantly increases the α-carbon’s electrophilicity, making them more reactive toward nucleophiles compared to the methoxy-substituted target compound .

Spectral Distinctions: The cyano stretch in IR (~2220 cm⁻¹) and vinyl proton signals in ¹H-NMR (e.g., δ 8.17 in 3b) are absent in the target compound, which would instead show methoxy-related peaks (ν(C-O) ~1264 cm⁻¹) .

Functional Applications: Cyano-substituted analogs (e.g., 3b) are precursors for heterocycles like oxazoloquinolines, as seen in cyclization reactions with polyphosphoric acid (PPA) . Hydrazono-substituted derivatives (e.g., ) may serve as intermediates in dye synthesis or metal-complex formation due to their conjugated diazenyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.